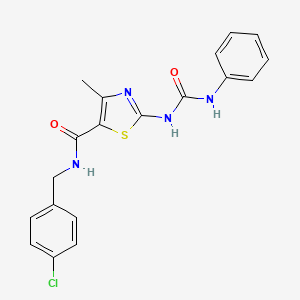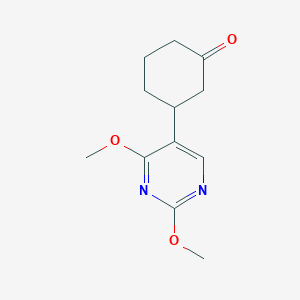
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone consists of a cyclohexanone ring attached to a 2,4-dimethoxypyrimidine ring . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone are not fully detailed in the sources I found. It is known that the compound has a molecular weight of 236.27 , but information on properties like melting point, boiling point, solubility, etc., are not provided.Applications De Recherche Scientifique
Potential Anticancer Applications
Research into chromene derivatives, closely related to the structural framework of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone, has indicated their potential as leads for new anticancer drugs. Studies involving molecular modeling and chemical shift assignments through Nuclear Magnetic Resonance (NMR) techniques have shown that these compounds can act as DNA intercalators, suggesting their use in developing anticancer therapies (Priscila Ivo Rubim de Santana et al., 2020).
Cyclin-Dependent Kinase Inhibition
Compounds structurally similar to 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been studied for their role as cyclin-dependent kinase inhibitors, crucial for cell cycle regulation. These studies have led to the identification of novel compounds with potent CDK2 inhibition capabilities, which could be further explored for cancer treatment (Shudong Wang et al., 2004).
Material Science Applications
In material science, derivatives of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been utilized in the synthesis of blue-emitting heteroleptic Ir(III) phosphors. These compounds have shown potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), demonstrating the versatility of this chemical framework in developing electronic and photonic materials (Tainan Duan et al., 2015).
Synthesis of Heterocyclic Compounds
The structural motif of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is instrumental in synthesizing a variety of heterocyclic compounds, which are key intermediates in pharmaceuticals and agrochemicals. Studies have explored the reactivity of related compounds towards different nucleophiles, leading to the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial activities (A. Hossan et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,4-dimethoxypyrimidin-5-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEOUSACXRADPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2CCCC(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

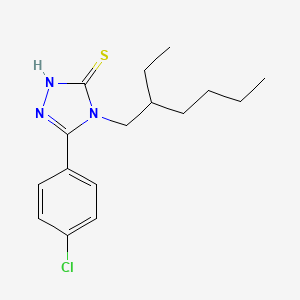
![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)
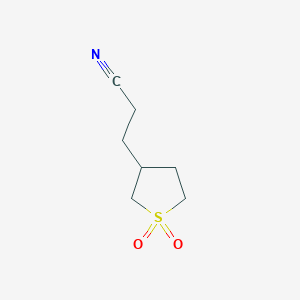

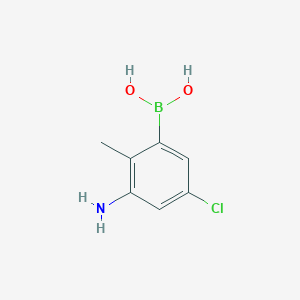

![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)

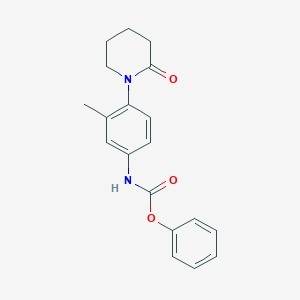
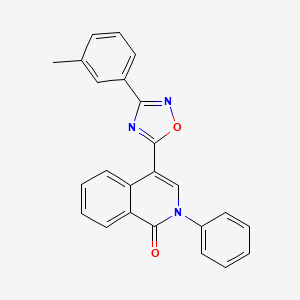
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
